Diammonium oxobis(sulphato(2-)-O)titanate(2-)

TiO2 synthesis ammonium sulfate roasting conversion efficiency

Diammonium oxobis(sulphato(2-)-O)titanate(2-) (ammonium titanyl sulfate, ≥98%) is the procurement choice for one-step N,S-codoped TiO₂ catalyst synthesis. Its ammonium counterion acts as an in situ nitrogen source, eliminating separate doping steps and cutting CAPEX by 30–40% compared to TiOSO₄ or TiCl₄. Controlled hydrolysis yields porous ion-exchangers with >99% Cr removal and 4.0 meq/g Na⁺ capacity—requiring 14–60% less sorbent mass. Calcination at 550°C generates solid acid catalysts with maximal Brønsted acidity. Choose this precursor for streamlined, cost-efficient manufacture of bifunctional photocatalysts, ion-exchange media, and solid acid catalysts.

Molecular Formula H16N2O18S4Ti2+2
Molecular Weight 556.1 g/mol
CAS No. 19468-86-1
Cat. No. B12663065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiammonium oxobis(sulphato(2-)-O)titanate(2-)
CAS19468-86-1
Molecular FormulaH16N2O18S4Ti2+2
Molecular Weight556.1 g/mol
Structural Identifiers
SMILES[NH4+].[NH4+].OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.O=[Ti].O=[Ti]
InChIInChI=1S/2H3N.4H2O4S.2O.2Ti/c;;4*1-5(2,3)4;;;;/h2*1H3;4*(H2,1,2,3,4);;;;/p+2
InChIKeyCCIKBHCYENJIRU-UHFFFAOYSA-P
Commercial & Availability
Standard Pack Sizes100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diammonium Oxobis(Sulphato(2-)-O)Titanate(2-) (CAS 19468-86-1): A Titanium(IV) Oxysulfate Complex for Advanced Materials Synthesis and Catalysis


Diammonium oxobis(sulphato(2-)-O)titanate(2-) (CAS 19468-86-1), also known as ammonium titanyl sulfate, is a titanium(IV) coordination complex with the formula (NH₄)₂TiO(SO₄)₂. The compound consists of a titanyl (TiO²⁺) core coordinated by two bidentate sulfate ligands, with ammonium ions providing charge balance. It is characterized by a molecular weight of 556.12 g/mol and the molecular formula H₁₆N₂O₁₈S₄Ti₂⁺₂ . As a water-soluble inorganic titanium source, it serves as a precursor for the synthesis of titanium dioxide (TiO₂), nitrogen and sulfur co-doped photocatalysts, and titanium-based ion exchangers [1]. Its thermal decomposition behavior and coordination chemistry enable the one-step preparation of phase- and composition-tunable TiO₂ nanomaterials [2].

Why Substituting Diammonium Oxobis(Sulphato(2-)-O)Titanate(2-) with Generic Titanium Sulfates or Chlorides Compromises Material Performance


Generic substitution of Diammonium oxobis(sulphato(2-)-O)titanate(2-) with simpler titanium sulfates (e.g., titanyl sulfate, TiOSO₄) or chloride-based precursors (e.g., TiCl₄) fails to replicate key material outcomes due to fundamental differences in thermal decomposition pathways, dopant incorporation, and hydrolysis behavior. The ammonium counterion in (NH₄)₂TiO(SO₄)₂ acts as an in situ nitrogen source during calcination, enabling one-step synthesis of N,S-codoped TiO₂ with bifunctional photocatalytic and acid catalytic activity—a property unattainable with ammonium-free precursors [1]. Furthermore, controlled hydrolysis of the compound yields stable titania sols with ammonium ions that prevent premature gel polymerization, resulting in porous ion-exchange materials with superior sorption characteristics [2]. Direct replacement with TiOSO₄ or TiCl₄ necessitates additional doping steps, organic additives, or post-synthetic modifications to achieve comparable functionality, increasing process complexity and cost [3].

Quantitative Performance Benchmarks for Diammonium Oxobis(Sulphato(2-)-O)Titanate(2-) Relative to In-Class Comparators


TiO₂ Synthesis Conversion Efficiency: 98.61% Yield Under Optimized Conditions

In the solid-state synthesis of ammonium titanyl sulfate from TiO₂ and (NH₄)₂SO₄, a conversion efficiency of 98.61% is achieved under optimized conditions (375°C, 2 h, 9.0 molar ratio of (NH₄)₂SO₄ to TiO₂, N₂ flow rate 30 cm³/min) [1]. While comparable data for alternative titanium sulfate syntheses are not reported under identical conditions, this high conversion represents a benchmark for efficient precursor preparation. The near-quantitative yield minimizes unreacted TiO₂ and reduces downstream purification requirements relative to lower-yielding synthetic routes for other titanium precursors such as TiCl₄ hydrolysis or alkoxide sol-gel methods, where yields are typically 70-85% [2].

TiO2 synthesis ammonium sulfate roasting conversion efficiency

Photocatalytic Degradation Efficiency: Superior to Commercial P-25 for Methylene Blue

Anatase TiO₂ nanoparticles derived from the thermal decomposition of ammonium titanyl sulfate (ATS) at 600°C exhibit photocatalytic degradation of methylene blue (MB) that surpasses commercial Degussa P-25 under identical UV-vis light irradiation conditions [1]. Specifically, the ATS-derived TiO₂ achieves complete MB degradation within 120 minutes, whereas P-25 requires 150 minutes for equivalent degradation, representing a 20% reduction in degradation time. The enhanced performance is attributed to the presence of large mesopores (mean diameter ~15 nm) and a specific surface area of 64 m²/g, which increase accessible active sites for large-molecule dye adsorption and photodegradation [1].

photocatalysis TiO2 methylene blue degradation

Bifunctional Catalytic Activity: Simultaneous Photocatalysis and Acid Catalysis in a Single Material

Calcination of ammonium titanyl sulfate at 600°C produces an anatase TiO₂ catalyst (TiO₂-600) that is simultaneously active in both visible-light-driven photocatalysis and Brønsted acid-catalyzed esterification [1]. The material is doped with N and S in situ during thermal decomposition, eliminating the need for separate doping steps. In the esterification of ethanol and acetic acid, TiO₂-600 achieves a conversion of 65% after 2 hours at 80°C, comparable to commercial sulfated zirconia (60-70%) but with the added benefit of visible-light photocatalytic activity (methyl orange degradation under λ > 420 nm) that sulfated zirconia lacks [1]. In contrast, TiO₂ derived from ammonium-free precursors such as TiOSO₄ or TiCl₄ requires post-synthetic sulfation and nitrogen doping to achieve bifunctionality, adding two or more processing steps [2].

bifunctional catalyst N,S-codoped TiO2 esterification

Chromium Ion Sorption Capacity: >99% Removal Efficiency in Tannery Wastewater Treatment

Amorphous titanium hydroxide (ATH) ion-exchanger synthesized via limited hydrolysis of ammonium titanyl sulfate (ATS) demonstrates >99% sorption efficiency for chromium cations (Cr(III) and Cr(VI)) from tannery wastewater, reducing residual chromium concentrations below maximum allowable limits [1]. The total ion-exchange capacity of ATH derived from ATS is 4.0 mg-eq/g toward sodium cation [2]. The presence of ammonium ions during sol formation prevents premature gel polymerization, yielding a porous structure with enhanced ion-exchange characteristics. In contrast, ion-exchangers prepared from TiCl₄ or TiOSO₄ without ammonium ion stabilization typically exhibit lower capacities (2.5-3.5 mg-eq/g) due to denser gel networks and reduced porosity [3].

ion exchange wastewater treatment chromium removal

Surface Acidity Development: Maximum Acid Site Density Achieved at 550°C Calcination

Heat treatment of ammonium titanium(IV) oxide sulfate generates appreciable surface acidity above 400°C, reaching a maximum acid site density at 550°C, which correlates with the formation of dehydrated TiOSO₄ and the presence of sulfonyl groups [1]. At 250°C, ammonium hydrogensulfate forms as an intermediate, contributing to early-stage Brønsted acidity. The catalytic dehydration of 2-propanol was used to quantify acidity, with maximum activity observed at 550°C [1]. In comparison, titanium oxide sulfate (TiOSO₄) without ammonium counterions achieves maximum acidity at 500°C but with approximately 20% lower acid site density due to the absence of in situ generated ammonium hydrogensulfate that promotes sulfonyl group formation [2].

solid acid catalyst surface acidity thermal treatment

High-Value Application Scenarios for Diammonium Oxobis(Sulphato(2-)-O)Titanate(2-) in Advanced Materials Manufacturing


One-Step Synthesis of Bifunctional Photocatalysts for Integrated Water Treatment and Chemical Production

Ammonium titanyl sulfate enables the one-step thermal preparation of N,S-codoped TiO₂ catalysts that combine visible-light photocatalytic activity with Brønsted acidity [1]. This bifunctionality allows a single catalyst bed to simultaneously degrade organic pollutants (e.g., dyes, pharmaceuticals) via photocatalysis and catalyze esterification or dehydration reactions for chemical synthesis. The elimination of separate doping steps and dual-reactor configurations reduces capital expenditure by an estimated 30-40% compared to sequential catalyst preparation and deployment [2].

High-Efficiency Ion-Exchange Materials for Industrial Wastewater Remediation

Controlled hydrolysis of ammonium titanyl sulfate yields amorphous titanium hydroxide (ATH) ion-exchangers with >99% chromium removal efficiency and a sodium ion-exchange capacity of 4.0 mg-eq/g [3]. The ammonium ion-stabilized sol-gel process produces porous granules suitable for fixed-bed columns in tannery, electroplating, and mining wastewater treatment. Compared to ATH derived from TiCl₄ or TiOSO₄, the ATS-derived material achieves equivalent removal with 14-60% less sorbent mass, directly reducing media replacement frequency and solid waste disposal costs [4].

Solid Acid Catalyst Precursor for Dehydration and Alkylation Reactions

Calcination of ammonium titanium(IV) oxide sulfate at 550°C generates solid acid catalysts with maximum surface acidity for applications in 2-propanol dehydration, cumene dealkylation, and esterification [5]. The in situ formation of ammonium hydrogensulfate at 250°C and subsequent conversion to sulfonyl groups at higher temperatures produces a higher density of Brønsted acid sites than ammonium-free titanium sulfates. This catalyst precursor is particularly suited for processes requiring thermally stable solid acids that avoid liquid acid handling and corrosion issues [6].

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